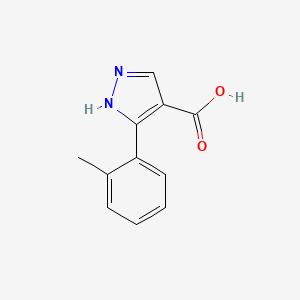

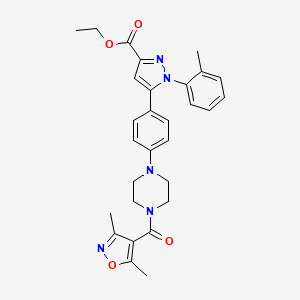

![molecular formula C8H15N3 B3071051 methyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine CAS No. 1007520-01-5](/img/structure/B3071051.png)

methyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine

Vue d'ensemble

Description

“Methyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine” is a complex organic compound. It’s difficult to find exact information about this specific compound, but it seems to be related to a class of compounds known as imidazoles . Imidazoles are five-membered heterocyclic compounds that contain three carbon atoms, two nitrogen atoms, and two double bonds . They are known for their broad range of chemical and biological properties .

Chemical Reactions Analysis

The chemical reactions involving “methyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine” would depend on its exact molecular structure and the conditions under which the reactions take place. Imidazole compounds, for example, are known to exhibit both acidic and basic properties, and they can undergo a variety of chemical reactions .Applications De Recherche Scientifique

Chemical Inhibitors of Cytochrome P450 Isoforms

Chemical inhibitors of cytochrome P450 (CYP) isoforms, including compounds structurally related to methyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine, play a crucial role in the study of drug metabolism and the prediction of drug-drug interactions (DDIs). These inhibitors are used in vitro to understand the contribution of various CYP isoforms to drug metabolism, with selectivity being a critical factor in deciphering specific isoform involvement. The selectivity and potency of such inhibitors are essential in pharmaceutical research for determining the metabolic pathways of drugs and assessing potential DDIs (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Heterocyclic Compound Synthesis

Methyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine and its derivatives serve as building blocks in the synthesis of heterocyclic compounds. These compounds are crucial in medicinal chemistry, offering a wide spectrum of biological activities. The synthesis and medicinal significance of methyl-substituted pyrazoles highlight their potential in drug discovery and development, particularly in generating new leads with high efficacy and reduced microbial resistance (Sharma, Singh, Singh, Kataria, & Kumar, 2021).

Flavor Compounds in Foods

Compounds structurally related to methyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine, such as branched aldehydes, are significant for their role as flavor compounds in various foods. Understanding the production and breakdown pathways of these aldehydes from amino acids is essential for controlling the formation of desired levels of these compounds in food products, thereby enhancing flavor profiles (Smit, Engels, & Smit, 2009).

Renewable Feedstock for Nitrogen-Containing Derivatives

The exploration of renewable feedstocks, such as soybean oil, to produce nitrogen-containing derivatives demonstrates the potential of using bio-based compounds for synthesizing a wide range of materials, including surfactants and polymers. This approach not only supports sustainable development but also opens new avenues for the industrial application of nitrogen-containing bio-based compounds (Biswas, Sharma, Willett, Erhan, & Cheng, 2008).

Mécanisme D'action

The mechanism of action of “methyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine” would depend on its intended use. For instance, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Propriétés

IUPAC Name |

N-methyl-1-(1-propan-2-ylpyrazol-4-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-7(2)11-6-8(4-9-3)5-10-11/h5-7,9H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONKRCMIJXKXOKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C=N1)CNC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[5-(trifluoromethyl)pyridin-2-yl]sulfinylpropanoate](/img/structure/B3070988.png)

![4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid](/img/structure/B3070994.png)

![4H-thieno[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B3070996.png)

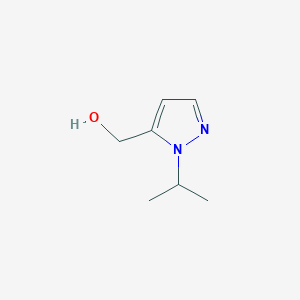

![1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B3070997.png)

![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid](/img/structure/B3071040.png)

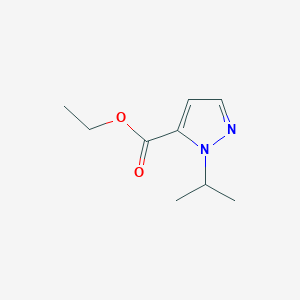

![1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B3071045.png)